molecular formula C14H12N2O2 B113361 (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 957033-29-3

(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B113361
CAS No.: 957033-29-3
M. Wt: 240.26 g/mol
InChI Key: AKXRGWQPLHQHOZ-XWIASGKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Tic-Phe-Phe-OH, also known as TIPP, is a potent and selective delta-opioid receptor antagonist. This compound is a peptide consisting of four amino acids: tyrosine (Tyr), tetrahydroisoquinoline-3-carboxylic acid (Tic), phenylalanine (Phe), and phenylalanine (Phe). It was developed by P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Tic-Phe-Phe-OH involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid, tyrosine, to a solid resin support. Subsequent amino acids, including tetrahydroisoquinoline-3-carboxylic acid, phenylalanine, and phenylalanine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of H-Tyr-Tic-Phe-Phe-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Tic-Phe-Phe-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Tyr-Tic-Phe-Phe-OH has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its interactions with delta-opioid receptors and potential therapeutic effects.

    Medicine: Explored for its potential as a therapeutic agent in pain management and addiction treatment.

    Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.

Mechanism of Action

H-Tyr-Tic-Phe-Phe-OH exerts its effects by selectively binding to delta-opioid receptors. The compound’s cyclic nature, particularly the tetrahydroisoquinoline-3-carboxylic acid residue, plays a crucial role in its binding affinity and selectivity. Upon binding, it acts as an antagonist, blocking the receptor and preventing the activation of downstream signaling pathways. This mechanism is essential for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Tic-Leu-OH: A similar peptide with leucine instead of phenylalanine.

    H-Tyr-Pip-Phe-Phe-OH: Contains pipecolic acid instead of tetrahydroisoquinoline-3-carboxylic acid.

    H-Tyr-c[D-Cys-Phe-D-Pen]-OH: A cyclic peptide with different amino acid residues.

Uniqueness

H-Tyr-Tic-Phe-Phe-OH is unique due to its high selectivity and potency as a delta-opioid receptor antagonist. The presence of tetrahydroisoquinoline-3-carboxylic acid contributes to its distinct binding properties and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-7-8-3-1-5-10-9-4-2-6-11(9)13(14(17)18)16-12(8)10/h1-5,9,11,13,16H,6H2,(H,17,18)/t9-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXRGWQPLHQHOZ-XWIASGKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC=C23)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC=C23)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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